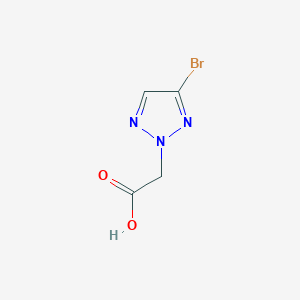

2-(4-bromo-2H-1,2,3-triazol-2-yl)acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(4-bromo-2H-1,2,3-triazol-2-yl)acetic acid is a compound that contains a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . Triazole compounds are known for their ability to bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .

Synthesis Analysis

Triazole compounds can be synthesized from p-hydroxy benzaldehyde and phenyl hydrazine . The synthesis process involves a nucleophile addition reaction of 1-(4-hydroxyphenyl) ethanone with phenyl hydrazine in acetic acid at reflux temperature . The final derivatives are then evaluated for their in vitro anti-microbial activity after thorough purification .Molecular Structure Analysis

The molecular structure of triazole compounds is characterized by the presence of a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . The triazole nucleus is present as a central structural component in a number of drug classes .Chemical Reactions Analysis

Triazole compounds are prone to undergo a variety of chemical reactions. For instance, they can undergo Vilsmeier-Haack cyclization in the presence of DMF and POCl3 to produce pyrazole-4-carbaldehyde .Physical and Chemical Properties Analysis

The physical and chemical properties of triazole compounds can vary. For instance, some synthesized compounds are thermally stable with decomposition onset temperatures ranging from 147–228 °C .Scientific Research Applications

Synthesis of Heterocyclic Compounds

Bromo-triazole derivatives serve as key intermediates in synthesizing various heterocyclic compounds due to their reactivity. For instance, the bromination of benzylidene 2-pyridylhydrazone in acetic acid leads to N-bromopyridylium-hydrazone bromide, which further reacts to form triazole derivatives (Gibson, 1963)[https://consensus.app/papers/hydrazones—iv-bromination-benzylidene-gibson/fe687f3b82da595d9c07a5a9b4c63b22/?utm_source=chatgpt]. Similarly, the synthesis of 2-methyl-4-aryl-2H-[1,2,3]triazoles from α-bromoacetophenones showcases the utility of bromo-triazole compounds in creating complex heterocyclic structures (Xu & Hu, 2013)[https://consensus.app/papers/another-synthesis-123‐triazoles-xu/ed2a7bf520f3513bb5acd992980d4b2d/?utm_source=chatgpt].

Material Science Applications

The development of new materials often relies on the unique properties of triazole compounds. For example, the synthesis of new indole trimers as precursors for molecular electronic materials demonstrates the potential of bromo-triazole derivatives in creating functional molecules for material science applications (Valentine et al., 2012)[https://consensus.app/papers/trimers-precursors-materials-valentine/892cac12d3405d39a0b1facdc6c628d5/?utm_source=chatgpt].

Pharmacological Potential

In pharmacology, derivatives of triazole, such as those synthesized from bromo-triazole compounds, are investigated for their potential biological activities. The synthesis and antimicrobial activities of new 1-(5-phenylamino-[1,3,4]thiadiazol-2-yl)methyl-5-oxo-[1,2,4]triazole derivatives highlight the relevance of these compounds in developing new antimicrobial agents (Demirbas et al., 2004)[https://consensus.app/papers/synthesis-activities-demirbas/0683b7e2d7935c878eb9df3abaf88908/?utm_source=chatgpt].

Continuous Manufacturing Processes

Furthermore, the development of safe continuous manufacturing routes for triazole-acetic acid derivatives emphasizes the importance of these compounds in industrial applications. Such processes allow for the efficient and safe production of key building blocks for drug development, demonstrating the broad applicability of bromo-triazole compounds in various research and development areas (Karlsson et al., 2017)[https://consensus.app/papers/development-safe-continuous-manufacturing-route-karlsson/13e1125aeb0959db85662dea6491acc8/?utm_source=chatgpt].

Mechanism of Action

Target of Action

They exert anticancer activity by inhibiting enzymes, vascular endothelial growth factor receptor, and epidermal growth factor receptor, which play crucial roles in disease progression .

Mode of Action

For instance, they can inhibit enzymes, thereby disrupting the biochemical pathways that these enzymes are involved in .

Biochemical Pathways

For instance, they can inhibit enzymes involved in critical cellular processes, thereby affecting these pathways .

Pharmacokinetics

It is known that the presence of a triazole ring in a compound can improve its pharmacokinetics, pharmacological, and toxicological properties .

Result of Action

Some compounds containing a triazole ring have been shown to exhibit potent inhibitory activities against certain cancer cell lines .

Action Environment

It is known that various internal and external factors can influence the action of a compound, including genetics, viruses, drugs, diet, and smoking .

Safety and Hazards

Biochemical Analysis

Biochemical Properties

It is known that triazole derivatives can interact with various enzymes and proteins . The nature of these interactions is largely dependent on the specific structure of the triazole derivative and the biomolecules it interacts with .

Molecular Mechanism

It is possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Properties

IUPAC Name |

2-(4-bromotriazol-2-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrN3O2/c5-3-1-6-8(7-3)2-4(9)10/h1H,2H2,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTERQGNJJSJSAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN(N=C1Br)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.00 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1934964-63-2 |

Source

|

| Record name | 2-(4-bromo-2H-1,2,3-triazol-2-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-4-[(1H-imidazol-1-yl)methyl]benzamide](/img/structure/B2992039.png)

![(2E)-7-chloro-2-[(3-chloroanilino)methylidene]-4H-1,4-benzothiazin-3-one](/img/structure/B2992042.png)

![1-(3,4-dimethylphenyl)-4-isopropyl-7-(methylthio)-1H-pyrazolo[3,4-d]pyridazine](/img/structure/B2992043.png)

![1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2992046.png)

![1-(2-bromobenzoyl)benzo[c]isothiazol-3(1H)-one](/img/structure/B2992050.png)

![1-(2,3-Dimethoxyphenyl)-3-[(1-morpholin-4-ylcyclobutyl)methyl]urea](/img/structure/B2992052.png)

![7-(4-benzylpiperazin-1-yl)-3-[(3,5-dimethylphenyl)sulfonyl]-6-fluoro-1-methylquinolin-4(1H)-one](/img/structure/B2992057.png)

![methyl 4-(4,6-dioxo-5-phenyl-2-(o-tolyl)hexahydro-2H-pyrrolo[3,4-d]isoxazol-3-yl)benzoate](/img/structure/B2992059.png)